

Application Note: Comprehensive Analytical Characterization of 1-Cyclopropyl-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 1-Cyclopropyl-1H-pyrazol-5-amine

CAS No.: 1501777-90-7

Cat. No.: B2958410

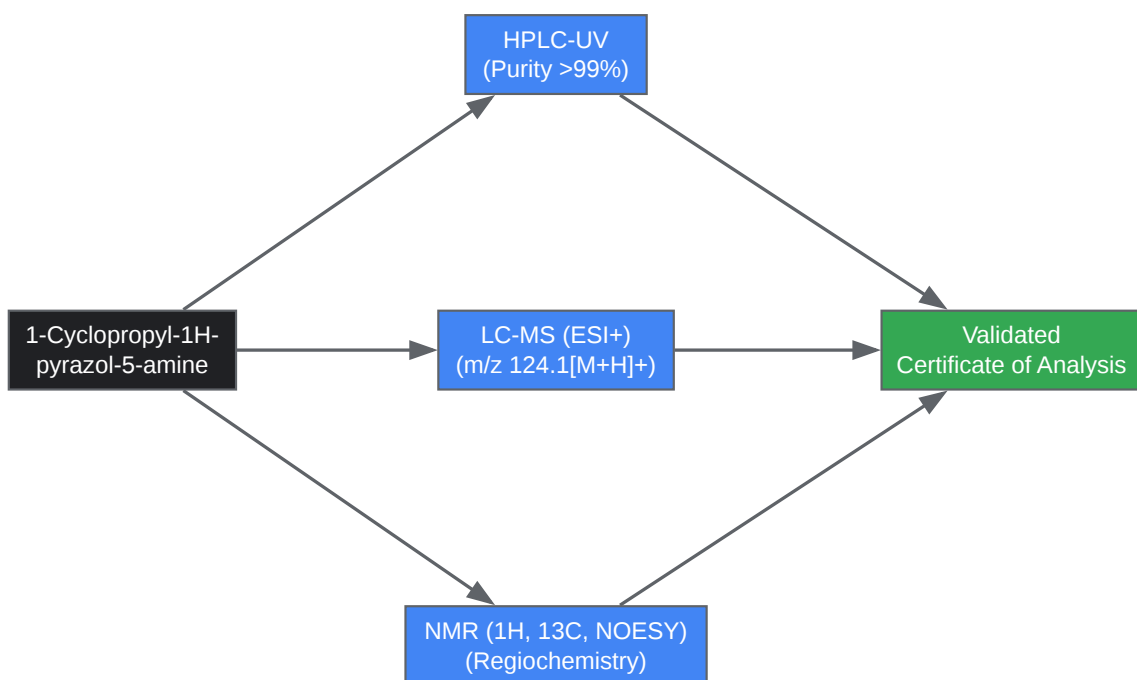
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Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals
Compound Focus: **1-Cyclopropyl-1H-pyrazol-5-amine** (CAS: 1501777-90-7)

Introduction & Analytical Strategy

1-Cyclopropyl-1H-pyrazol-5-amine is a highly versatile nitrogen-rich heterocyclic building block widely utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and agrochemicals [\[\[1\]\]](#)([1](#)). The primary analytical challenge during its synthesis is distinguishing the target 5-amine from its regioisomer, 1-cyclopropyl-1H-pyrazol-3-amine, which often co-forms during the cyclization of hydrazine derivatives with nitriles.

To ensure rigorous scientific integrity, this protocol establishes a self-validating analytical workflow. We employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural and regiochemical elucidation.



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Figure 1: Comprehensive analytical workflow for **1-Cyclopropyl-1H-pyrazol-5-amine** characterization.

Physicochemical Properties

Parameter	Value
Chemical Name	1-Cyclopropyl-1H-pyrazol-5-amine
CAS Number	1501777-90-7 2
Molecular Formula	C6H9N3
Monoisotopic Mass	123.08 Da 2
pKa (Estimated)	~3.5 - 4.5 (Conjugate acid of pyrazole amine)

Chromatographic Purity (RP-HPLC-UV)

Mechanistic Rationale

Pyrazol-5-amines are moderately basic and highly polar. When analyzed on standard silica-based C18 columns, the free amine can interact strongly with residual surface silanols, leading to severe peak tailing. To mitigate this, Trifluoroacetic acid (TFA) is employed as an ion-pairing agent in the mobile phase. TFA protonates the amine (forming a trifluoroacetate salt complex) and suppresses silanol ionization, ensuring sharp, symmetrical peaks and accurate quantitation [3](#).

Step-by-Step Protocol

- System Preparation: Utilize a high-performance liquid chromatograph equipped with a UV/Vis or PDA detector (e.g., Agilent 1260 Infinity II) [1](#).
- Column Selection: Install a Zorbax SB C8 column (4.6 × 75 mm, 3.5 μm) or equivalent low-silanol activity column [4](#). Maintain the column compartment at 40 °C.
- Mobile Phase Preparation:
 - Solvent A: 0.1% v/v TFA in HPLC-grade Water.
 - Solvent B: 0.1% v/v TFA in HPLC-grade Acetonitrile.
- Sample Preparation: Dissolve the compound in a diluent of 5% Acetonitrile / 95% Water (containing 0.1% TFA) to achieve a final concentration of 1.0 mg/mL.
- Execution: Inject 5.0 μL of the sample and monitor absorbance at 215 nm (optimal for the pyrazole chromophore) [3](#).

Table 2: HPLC Gradient Program

Time (min)	Flow Rate (mL/min)	% Solvent A	% Solvent B
0.0	1.0	95	5
7.0	1.0	20	80
8.0	1.0	20	80
8.1	1.0	95	5
10.5	1.0	95	5

Self-Validation Criteria: The method is valid if the tailing factor (

) of the main peak is

and the theoretical plate count (

) is

.

Mass Spectrometry (LC-MS)

To confirm the exact mass, LC-MS analysis should be performed using an Electrospray Ionization (ESI) source in positive ion mode.

- Modification for MS Compatibility: If coupling the HPLC method above directly to an MS detector, substitute TFA with 0.1% Formic Acid to prevent ion suppression in the MS source [4](#).
- Expected Result: The monoisotopic mass of the free base is 123.08 Da. The ESI+ spectrum will yield a dominant pseudo-molecular ion at m/z 124.1.

Structural Elucidation & Regiochemistry (NMR)

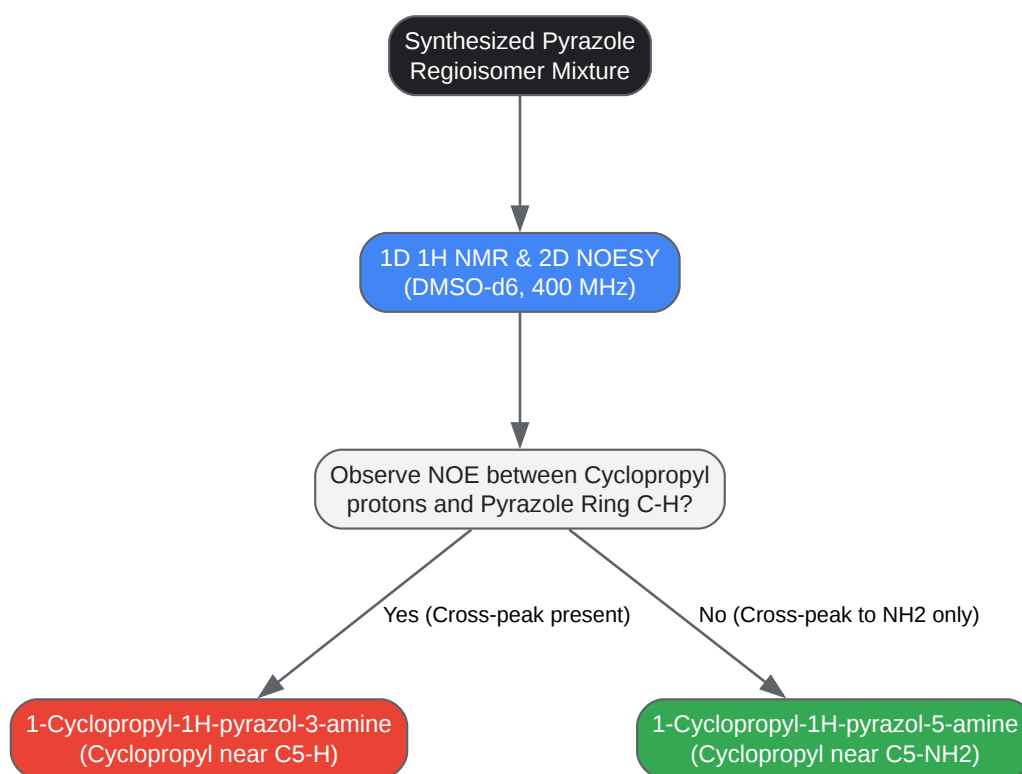
Mechanistic Rationale: The NOESY Regioisomer Check

Standard 1D

NMR can confirm the presence of the cyclopropyl group and the pyrazole ring protons, but it cannot definitively prove whether the cyclopropyl group is at the N1 position (adjacent to the C5-amine) or the N2 position (adjacent to the C3-proton).

To solve this, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is critical. The NOESY experiment detects protons that are close to each other in 3D space (< 5 Å).

- In **1-cyclopropyl-1H-pyrazol-5-amine**, the cyclopropyl methine proton is spatially adjacent to the group at C5.
- In the alternate regioisomer (**1-cyclopropyl-1H-pyrazol-3-amine**), the cyclopropyl group is adjacent to the C5-H ring proton.



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Figure 2: Logical decision tree for determining pyrazole regiochemistry using 2D NOESY NMR.

Step-by-Step Protocol

- **Sample Preparation:** Dissolve ~15 mg of the dried compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6). DMSO- d_6 is preferred over CDCl₃ as it prevents the rapid exchange of the amine protons, allowing the signal to be clearly observed [1](#).
- **Instrument:** Acquire spectra on a Bruker or Varian 400 MHz NMR spectrometer at 298 K.
- **1D Acquisition:** Run standard ¹H NMR (16 scans) and ¹³C NMR (1024 scans) experiments.
- **2D Acquisition:** Run a 2D NOESY or ROESY experiment with a mixing time of 300-500 ms to observe through-space correlations.

Table 3: Expected NMR Chemical Shifts (ppm)

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Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
	~0.9 - 1.1	Multiplet	4H	Cyclopropyl groups
	~3.2	Multiplet	1H	Cyclopropyl (N1-linked)
	~5.0	Broad Singlet	2H	(Exchanges with)
	~5.3	Doublet (Hz)	1H	Pyrazole C4-H
	~7.1	Doublet (Hz)	1H	Pyrazole C3-H
	~6.0	Singlet	-	Cyclopropyl carbons
	~25.0	Singlet	-	Cyclopropyl carbon
	~88.0	Singlet	-	Pyrazole C4
	~138.0	Singlet	-	Pyrazole C3
	~146.0	Singlet	-	Pyrazole C5 (Amine-bearing)

Note: Exact chemical shifts may vary slightly depending on sample concentration and exact temperature.

References

- [\[2\]1-cyclopropyl-1h-pyrazol-5-amine \(C6H9N3\)](#) - PubChemLite. uni.lu. 2

- [1]WO2025051214A1 - Composé hétérocyclique aromatique et son procédé de préparation. Google Patents. [1](#)
- [4]Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [4](#)
- [3]Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [3](#)

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Sources

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- [2. PubChemLite - 1-cyclopropyl-1h-pyrazol-5-amine \(C6H9N3\) \[pubchemlite.lcsb.uni.lu\]](#)
- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [4. Separation of 1H-Pyrazol-5-amine, 3-methyl-1-\(4-methylphenyl\)- on Newcrom R1 HPLC column | SIELC Technologies \[sielc.com\]](#)
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